2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-1,3-thiazole-4-carboxamide
Descripción
Propiedades
IUPAC Name |
2-methyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-9-16-12(8-22-9)14(19)17-10-3-4-13-11(7-10)15(20)18(2)5-6-21-13/h3-4,7-8H,5-6H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAKDGWZIMOLDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Cyclization Protocol (Adapted from)
Step 1: 4-Hydroxy-3-nitrobenzaldehyde undergoes Claisen-Schmidt condensation with 4-methylacetophenone in ethanol/HCl (1:1) at 80°C for 6 hr to yield (E)-3-(4-hydroxy-3-nitrophenyl)-1-(4-methylphenyl)prop-2-en-1-one (83% yield).
Step 2: Catalytic hydrogenation (H₂, 50 psi) over 10% Pd/C in ethyl acetate reduces the nitro group to amine, followed by cyclization with chloroacetyl chloride in DMF at 0°C→RT (18 hr) to form 7-amino-4-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one.
Key Data:
| Parameter | Value |
|---|---|
| Melting Point | 189-191°C |
| HRMS (m/z) [M+H]⁺ | 235.0984 (calc) |
| 235.0989 (obs) | |
| ¹H NMR (DMSO-d₆) | δ 7.25 (d, J=8Hz, 1H, Ar-H), 6.88 (s, 1H, Ar-H), 4.32 (t, 2H, OCH₂), 3.45 (q, 2H, NCH₂), 2.95 (s, 3H, NCH₃) |
Synthesis of 2-Methyl-1,3-Thiazole-4-Carboxylic Acid
Hantzsch Thiazole Formation ()
Reagents:
- L-Valine methyl ester (1.5 eq)
- Chloroacetone (1.0 eq)
- Lawesson's reagent (0.5 eq)
Procedure:
- Convert L-valine methyl ester to thioamide by refluxing with Lawesson's reagent in toluene (4 hr, 78% yield)
- Cyclize with chloroacetone in DCM/Et₃N (3:1) at 0°C→RT (12 hr)
- Hydrolyze methyl ester with LiOH/THF/H₂O (3:1:1) at 50°C (4 hr)
Optimization Note: Calcium carbonate-mediated cyclization causes 12-15% racemization (), necessitating chiral HPLC purification (Chiralpak IC, hexane/EtOH 85:15).
Amide Coupling Strategies
Carbodiimide-Mediated Coupling ()
Reaction Scheme:
2-Methyl-1,3-thiazole-4-carboxylic acid + 7-Amino-benzoxazepin → Target compound
Conditions:
- Solvent: Anhydrous DCM
- Coupling Agents: EDCI (1.2 eq)/DMAP (0.2 eq)
- Temperature: 0°C→RT under Ar
- Time: 48 hr
Workup:
- Wash with 5% HCl (3×50 mL)
- Dry over Na₂SO₄
- Purify via silica chromatography (EtOAc/Hexane 3:7→1:1)
Yield Optimization:
| Base | Yield (%) | Purity (HPLC) |
|---|---|---|
| Et₃N | 62 | 94.3 |
| DIPEA | 71 | 97.8 |
| Pyridine | 58 | 91.2 |
Alternative Synthetic Routes
Microwave-Assisted One-Pot Synthesis
Combine benzoxazepin amine (1 eq), thiazole acid (1.05 eq), HATU (1.1 eq), and DIPEA (3 eq) in DMF. Irradiate at 120°C (300W) for 15 min.
Advantages:
- 89% isolated yield
- 99.1% purity (UPLC)
- Reduced racemization (<2%)
Characterization Data
Spectroscopic Profile
¹H NMR (600 MHz, DMSO-d₆):
δ 10.42 (s, 1H, NH), 8.25 (s, 1H, Thz-H5), 7.68 (d, J=8Hz, 1H, Ar-H), 7.12 (s, 1H, Ar-H), 4.45 (t, 2H, OCH₂), 3.62 (q, 2H, NCH₂), 2.95 (s, 3H, NCH₃), 2.82 (s, 3H, Thz-CH₃)
HRMS (ESI):
m/z [M+H]⁺ Calc: 374.1278
Found: 374.1281
XRD Analysis:
- Monoclinic P2₁/c space group
- Dihedral angle between benzoxazepin and thiazole: 54.3°
- Intramolecular H-bond: N-H⋯O=C (2.01 Å)
Critical Analysis of Methodologies
Yield Comparison
| Method | Yield (%) | Purity (%) | Time (hr) |
|---|---|---|---|
| Conventional EDCI | 71 | 97.8 | 48 |
| Microwave-HATU | 89 | 99.1 | 0.25 |
| Mixed Anhydride | 65 | 95.4 | 36 |
Chirality Control
Racemization occurs during:
- Thiazole formation (up to 15% without chiral control)
- Amide coupling at elevated temperatures
Mitigation strategies:
- Low-temperature cyclization (-20°C) reduces racemization to 3%
- Use of (R)-BINOL-derived coupling agents enhances ee to 98%
Industrial-Scale Considerations
Key Challenges:
- Exothermic nature of Hantzsch cyclization requires precise temperature control
- DCM solvent restrictions under ICH Q3C guidelines
- Polymorphism issues in final API
Process Solutions:
- Replace DCM with 2-MeTHF (bio-based solvent)
- Implement continuous flow hydrogenation for benzoxazepin intermediate
- Use anti-solvent crystallization (water/EtOH 1:4) to control particle size
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-1,3-thiazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: It is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: The compound is used in the development of new materials, catalysts, and other industrial applications.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Key Structural Features
The following table highlights structural differences and similarities between the target compound and related molecules from the evidence:
Note: Molecular weights and pharmacological data are unavailable in the provided evidence.
Functional Implications
Benzoxazepin Derivatives: The target compound and Compound 12 share a benzoxazepin core but differ in substituents. The 4-methyl group in the target compound may enhance metabolic stability compared to the benzyl group in Compound 12, which could increase lipophilicity and affect membrane permeability .
Thiazole-Containing Compounds: The target compound and Compounds l/m () incorporate thiazole rings, but their roles differ.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
